molecular formula C16H26N2O7S B8186012 (R)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate

(R)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate

Cat. No.: B8186012
M. Wt: 390.5 g/mol
InChI Key: QDBBALAKEQEUQA-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate is a compound of interest in organic chemistry due to its unique structure and reactivity. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The tosylate group enhances the compound’s solubility and stability, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate typically involves the following steps:

    Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The protected amine is then esterified using methanol and an acid catalyst to form the methyl ester.

    Formation of the tosylate salt: The final step involves the reaction of the methyl ester with p-toluenesulfonic acid to form the tosylate salt.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate can undergo various chemical reactions, including:

    Substitution reactions: The tosylate group can be displaced by nucleophiles, leading to the formation of new compounds.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Substitution reactions: The major products depend on the nucleophile used. For example, reaction with an amine nucleophile would yield a new amine derivative.

    Deprotection reactions: The major product is the free amine, which can be further functionalized.

Scientific Research Applications

®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate involves its reactivity as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate: Similar structure but without the tosylate group.

    ®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)butanoate: Similar structure with a different ester group.

    ®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate hydrochloride: Similar structure with a different counterion.

Uniqueness

The presence of the tosylate group in ®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate enhances its solubility and stability, making it more suitable for certain chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

methyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4.C7H8O3S/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,10H2,1-4H3,(H,11,13);2-5H,1H3,(H,8,9,10)/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBBALAKEQEUQA-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N[C@H](CN)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.